Synthetic Yield Efficiency of the 4-Fluoro-5-nitroindoline Core
The synthesis of 4-fluoro-5-nitro-2,3-dihydro-1H-indole can be achieved with a reported isolated yield of 76%, providing a reliable and efficient entry point for downstream applications compared to more complex or lower-yielding alternatives . This is in contrast to general methods for polysubstituted indoles, where yields can vary widely from 39% to 80%, highlighting the optimized conditions for this specific scaffold [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 76% isolated yield |
| Comparator Or Baseline | Typical yields for polysubstituted indole synthesis methods: 39-80% |
| Quantified Difference | Target compound yield falls within the upper range of general methods and is a specific, reproducible data point for a deprotection step. |
| Conditions | Acid-catalyzed deprotection of N-acetyl precursor (reflux, 16 h) |
Why This Matters
A well-defined and efficient synthetic route with a reported high yield is a critical factor for cost-effective scale-up and ensuring a reliable supply for research and development projects.
- [1] FAPESP. (2023). Rh(III)-Catalyzed C-2 Alkylation of Indoles followed by a Post-Synthetic Modification via the Ugi Reaction. Retrieved from https://bv.fapesp.br/en/publicacao/236931/rh-iii-catalyzed-c-2-alkylation-of-indoles-followed-by-a-post/ View Source
